N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

Catalog No.
S13086533
CAS No.
647030-90-8
M.F
C21H18N4O3
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-y...

CAS Number

647030-90-8

Product Name

N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C21H18N4O3/c1-26-16-10-15(11-17(12-16)27-2)24-21-22-9-8-18(25-21)19-13-23-20(28-19)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,22,24,25)

InChI Key

CILDWHFAVGIGQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC=CC(=N2)C3=CN=C(O3)C4=CC=CC=C4)OC

N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a chemical compound characterized by its complex structure, which includes a pyrimidine ring, an oxazole moiety, and a dimethoxyphenyl group. Its molecular formula is C17H16N4O3C_{17}H_{16}N_{4}O_{3}, and it has a molecular weight of approximately 374.393 g/mol . The compound's unique arrangement of functional groups contributes to its potential biological activities and applications in medicinal chemistry.

The chemical behavior of N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can be analyzed through various reactions typical of amines and heterocycles. Key reactions may include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in electrophilic aromatic substitution reactions.
  • Oxidation: Potential oxidation of the dimethoxy groups can occur under strong oxidative conditions.
  • Condensation Reactions: The compound may participate in condensation reactions to form larger heterocyclic compounds.

These reactions are essential for understanding the compound's reactivity and potential modifications for enhancing its biological activity.

N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine has shown promising biological activities in preliminary studies. It may exhibit:

  • Anticancer Properties: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity: The presence of oxazole and pyrimidine rings often correlates with antimicrobial properties.

Research into this compound's specific biological effects is ongoing, and further studies are required to establish its efficacy and mechanisms of action.

The synthesis of N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine typically involves multi-step organic synthesis techniques. Common methods may include:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyrimidine Synthesis: Various methods exist for constructing pyrimidine derivatives, often involving the use of urea or thiourea derivatives.
  • Coupling Reactions: The final product is usually obtained through coupling reactions between the synthesized oxazole and pyrimidine intermediates.

Specific reaction conditions such as temperature, solvents, and catalysts play crucial roles in optimizing yields and purity.

N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: The compound can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may allow for applications in developing novel materials or coatings.

Interaction studies are vital to understanding how N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine behaves in biological systems. These studies typically focus on:

  • Protein Binding Affinity: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Investigating how the compound enters cells can inform on its bioavailability and efficacy.
  • Metabolic Stability: Evaluating how the compound is metabolized in vivo helps predict its pharmacokinetics.

Several compounds share structural similarities with N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine. These include:

Compound NameStructureUnique Features
N-(3,4-Dimethoxyphenyl)-5-phenyloxazoleContains a similar oxazole ring but differs in substitution patternsMay exhibit different biological activities due to structural variations
4-(1,3-benzodioxol)-2-methyl oxazoleShares the oxazole moiety but has different substituentsKnown for specific anticancer properties
4-(2-methylphenyl)-1,3-thiazoleSimilar heterocyclic structure but with a thiazole ringDemonstrates distinct antimicrobial activity

The uniqueness of N-(3,5-Dimethoxyphenyl)-4-(2-phenyloxazol)-5-amino-pyrimidine lies in its specific combination of functional groups and heterocycles that may enhance its therapeutic potential compared to these similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

374.13789045 g/mol

Monoisotopic Mass

374.13789045 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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